![molecular formula C5H10N2 B180030 2,6-Diazaspiro[3.3]heptane CAS No. 174-77-6](/img/structure/B180030.png)

2,6-Diazaspiro[3.3]heptane

Overview

Description

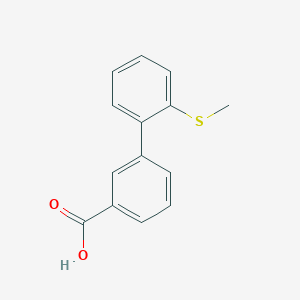

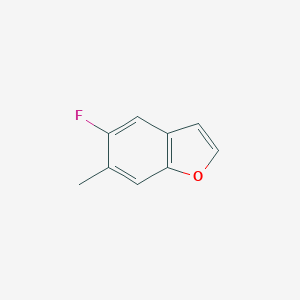

2,6-Diazaspiro[3.3]heptane is a chemical compound with the molecular formula C5H10N2 . It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da . It is also known by its German, French, and Index names .

Synthesis Analysis

The synthesis of this compound has been reported in several studies . One method involves a concise and scalable synthesis of a this compound building block . Another method describes successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with two nitrogen atoms and five carbon atoms .Chemical Reactions Analysis

The this compound structure has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 129.5±10.2 °C . The compound has a molar refractivity of 28.4±0.4 cm3 .Scientific Research Applications

Palladium-Catalyzed Aryl Amination Reactions : 2,6-Diazaspiro[3.3]heptane has been utilized in Pd-catalyzed aryl amination reactions, proving its usefulness as a structural surrogate of piperazine (Burkhard & Carreira, 2008).

Synthesis for Library or Large-Scale Production : A practical synthesis route for 2,6-diazaspiro[3.3]heptanes, suitable for both library and large-scale synthesis, has been developed (Hamza et al., 2007).

Drug Discovery Building Blocks : Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, have been synthesized for use as building blocks in drug discovery (Guerot et al., 2011).

Anticonvulsant Activity : this compound derivatives have shown significant anticonvulsant activity in various models, highlighting their potential in developing new anticonvulsants (He et al., 2010).

Energetic Materials Research : Computational studies have been conducted on spirocyclic compounds, including dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3.3]heptane, for their application as energetic materials (Seok, 2014).

Spirocyclic Ligands in Transition Metal Coordination : Research has explored the use of this compound and related compounds as spirocyclic sulfur and selenium ligands in the coordination of transition metal centers (Petrukhina et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2,6-Diazaspiro[3It has been used as a structural surrogate of piperazine . Piperazine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the central nervous system .

Mode of Action

The mode of action of 2,6-Diazaspiro[3Its structural similarity to piperazine suggests that it may interact with its targets in a similar manner . Piperazine acts as an agonist at certain neurotransmitter receptors, inducing a conformational change that results in altered signal transduction .

Biochemical Pathways

The specific biochemical pathways affected by 2,6-Diazaspiro[3Given its structural similarity to piperazine, it may influence neurotransmitter signaling pathways

Result of Action

The molecular and cellular effects of 2,6-Diazaspiro[3It has been suggested that it may be useful in the preparation of biphenyl pyridines as pd-1/pd-l1 inhibitors for treating cancer . This suggests that the compound may have potential antitumor effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-5(2-6-1)3-7-4-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAJFSYJMHNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617011 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174-77-6 | |

| Record name | 2,6-Diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(trifluoromethyl)phenyl]methyl]-Formamide](/img/structure/B179959.png)